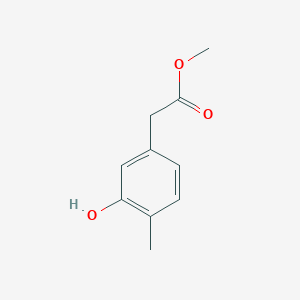

Methyl (3-hydroxy-4-methylphenyl)acetate

Description

Methyl (3-hydroxy-4-methylphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with a hydroxyl group at the 3-position and a methyl group at the 4-position, linked to a methyl acetate moiety. The compound’s molecular formula is inferred as C₁₀H₁₂O₃, with a molecular weight of approximately 180.20 g/mol. The hydroxyl and methyl substituents on the phenyl ring suggest moderate polarity, influencing solubility and reactivity. Such esters are typically employed as intermediates in pharmaceuticals, agrochemicals, or specialty chemicals due to their functional groups enabling further derivatization .

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 2-(3-hydroxy-4-methylphenyl)acetate |

InChI |

InChI=1S/C10H12O3/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3 |

InChI Key |

KSAOJHPVCBHGLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent variations are summarized below:

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|---|

| Methyl (3-hydroxy-4-methylphenyl)acetate | Not available | C₁₀H₁₂O₃ | 3-hydroxy, 4-methyl | Phenol, ester |

| Methyl 2-(3-fluoro-4-methylphenyl)acetate | 787585-29-9 | C₁₀H₁₁FO₂ | 3-fluoro, 4-methyl | Fluorophenyl, ester |

| Methyl bis(4-hydroxyphenyl)acetate | 5129-00-0 | C₁₆H₁₆O₅ | Bis(4-hydroxyphenyl) | Two phenol groups, ester |

| 4-Hydroxy-3-methoxyphenylacetic Acid | 306-08-1 | C₉H₁₀O₄ | 4-hydroxy, 3-methoxy | Phenol, methoxy, carboxylic acid |

| Methyl acetoacetate | 105-45-3 | C₅H₈O₃ | β-keto ester | Ketone, ester |

Structural Insights :

- Electron-withdrawing vs. donating groups : The 3-fluoro substituent in Methyl 2-(3-fluoro-4-methylphenyl)acetate increases electrophilicity compared to the 3-hydroxy group in the target compound, altering reactivity in substitution or coupling reactions .

- Acidity: The phenolic 3-hydroxy group in the target compound is more acidic (pKa ~10) than the 3-methoxy group in 4-Hydroxy-3-methoxyphenylacetic Acid (pKa ~13), influencing ionizability and solubility .

Physical and Chemical Properties

Key Findings :

- Polarity: The hydroxyl group enhances solubility in polar solvents compared to non-polar analogs like Methyl 2-(3-fluoro-4-methylphenyl)acetate .

- Thermal Stability : Methyl acetoacetate’s lower boiling point (171–172°C) reflects its smaller molecular size and lack of aromaticity compared to aryl-substituted esters .

Research Trends :

- Green Chemistry : Methyl acetate (a simpler analog) is replacing acetone in industrial solvents due to lower toxicity and regulatory compliance .

- Drug Synthesis : Fluorinated analogs like Methyl 2-(3-fluoro-4-methylphenyl)acetate are gaining attention for enhanced bioavailability in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.